DNA Interstrand Crosslinking Efficiency vs. Hexane-, Methylene-, and Octane‑Derived Dimethanesulfonates
In a direct head‑to‑head study using a sensitive crosslinking gel assay, the DNA interstrand crosslinking efficiency of busulfan (n=4) was compared with that of 1,6‑hexanediol dimethanesulfonate (Hexa‑DMS, n=6), methylene dimethanesulfonate (MDMS, n=1), and 1,8‑octanediol dimethanesulfonate (Octa‑DMS, n=8) [1]. The efficiency order was Hexa‑DMS > MDMS > Octa‑DMS > Busulfan. Conversely, busulfan produced a substantially greater extent of guanine‑N7 monoalkylation than Hexa‑DMS and Octa‑DMS, as determined by a modified DNA sequencing technique [1].
| Evidence Dimension | DNA interstrand crosslinking efficiency (relative ranking) and guanine‑N7 monoalkylation extent |
|---|---|
| Target Compound Data | Busulfan: lowest crosslinking efficiency; highest monoalkylation |
| Comparator Or Baseline | Hexa‑DMS (n=6): highest crosslinking; low monoalkylation. MDMS (n=1): moderate crosslinking; nonspecific depurination. Octa‑DMS (n=8): low crosslinking; low monoalkylation. |
| Quantified Difference | Crosslinking efficiency: Hexa‑DMS > MDMS > Octa‑DMS > Busulfan. Monoalkylation: Busulfan >> Hexa‑DMS = Octa‑DMS. |
| Conditions | Sensitive crosslinking gel assay at 6 h; modified DNA sequencing for guanine‑N7 alkylation |
Why This Matters
For researchers developing DNA‑targeted probes or investigating alkylation mechanisms, the distinct bias of busulfan toward monoalkylation rather than crosslinking dictates a fundamentally different biological readout and must inform compound selection.
- [1] Ponti, M.; Souhami, R.L.; Fox, B.W.; Hartley, J.A. DNA interstrand cross‑linking and sequence selectivity of dimethanesulphonates. Br. J. Cancer 1991, 63 (5), 743–747. View Source
